ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate
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Description
Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.432. The purity is usually 95%.
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Biological Activity
Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate, with the CAS number 1327171-20-9, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C24H20N2O6, with a molecular weight of 432.4 g/mol. The compound features a coumarin backbone, which is known for various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of coumarin derivatives, including those similar to this compound. For instance, derivatives with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of Coumarin Derivatives
Anticancer Activity
The anticancer potential of coumarin derivatives has been extensively studied. This compound may exhibit similar properties due to its structural characteristics that allow interaction with various biological targets.
In one study, coumarin derivatives were found to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cancer progression.
Case Study: Anticancer Effects
A study demonstrated that a related coumarin derivative significantly inhibited the growth of A549 lung cancer cells through apoptosis induction and cell cycle arrest at the G1 phase. The compound's ability to interfere with key signaling pathways was attributed to its structural features that enhance binding affinity to target proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Coumarins are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Enzyme Inhibition : Some studies suggest that coumarin derivatives can inhibit enzymes involved in inflammatory processes and cancer progression, such as macrophage migration inhibitory factor (MIF) .
- DNA Interaction : Certain coumarins have been shown to interact with DNA, leading to alterations in transcription and replication processes that can affect cell viability.
Properties
IUPAC Name |
ethyl 4-[[3-(furan-2-ylmethylcarbamoyl)-7-hydroxychromen-2-ylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-2-30-24(29)15-5-8-17(9-6-15)26-23-20(22(28)25-14-19-4-3-11-31-19)12-16-7-10-18(27)13-21(16)32-23/h3-13,27H,2,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURKKVJROKADOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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